2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid

CNS drug discovery Medicinal chemistry Physicochemical profiling

Researchers developing brain-penetrant candidates often face solubility and permeability trade-offs with pyrrolidine-acetic acid scaffolds. This compound addresses these challenges via a propoxy linker that modulates conformational flexibility while maintaining a favorable CNS MPO profile (MW 187.24, TPSA 49.8 Ų, XLogP3 -1.6). • Procure the hydrochloride salt (CAS 1864060-84-3) for enhanced aqueous solubility in in vitro pharmacology assays. • Leverage as a modular intermediate in dopamine D3 receptor modulator synthesis for Parkinson's and CNS disorder programs. • Use well-defined computed properties as benchmarks for in silico blood-brain barrier penetration models.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13239442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(COCC(=O)O)N1CCCC1
InChIInChI=1S/C9H17NO3/c1-8(6-13-7-9(11)12)10-4-2-3-5-10/h8H,2-7H2,1H3,(H,11,12)
InChIKeyBIICXSQENTVGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid (CAS 1864060-83-2): A CNS-Penetrant Building Block with Differentiated Physicochemical Profile


2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid (CAS 1864060-83-2) is a pyrrolidine-based amino acid derivative featuring a propoxy spacer linking the pyrrolidine ring to an acetic acid moiety [1]. The compound exists as a free acid (MW 187.24 g/mol) and is commonly supplied as a hydrochloride salt (CAS 1864060-84-3, MW 223.7 g/mol) to enhance aqueous solubility and handling . Computed physicochemical properties—including a predicted pKa of 3.32±0.10 , XLogP3-AA of -1.6 [1], and topological polar surface area (TPSA) of 49.8 Ų [1]—position this compound within the optimal parameter space for central nervous system (CNS) drug candidates. The propoxy linker distinguishes it structurally from simpler pyrrolidine acetic acid derivatives, potentially modulating both conformational flexibility and membrane permeability.

Why Generic Substitution of 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid Fails in CNS-Focused Research


Interchangeability among pyrrolidine-acetic acid derivatives is precluded by quantifiable differences in molecular architecture and resultant physicochemical properties that directly impact pharmacokinetic behavior. The presence of a propoxy linker in 2-[2-(pyrrolidin-1-yl)propoxy]acetic acid introduces additional rotatable bonds and alters both lipophilicity and hydrogen-bonding capacity relative to compounds lacking this spacer, such as 2-(pyrrolidin-1-yl)acetic acid [1]. These differences translate into divergent LogP, TPSA, and pKa values that govern membrane permeability, CNS penetration potential, and ionization state at physiological pH [2]. Furthermore, the hydrochloride salt form (CAS 1864060-84-3) provides enhanced aqueous solubility compared to the free acid, a critical consideration for in vitro assay preparation and formulation development . Substituting with a structurally related but non-identical analog risks introducing uncontrolled variables in biological assays, potentially confounding structure-activity relationship (SAR) interpretation and reproducibility.

Quantitative Differentiation of 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid: Head-to-Head Physicochemical and Permeability Comparisons


Propoxy Linker Confers Distinct pKa and Lipophilicity Relative to Parent Pyrrolidine Acetic Acid

2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid exhibits a predicted pKa of 3.32±0.10 and an XLogP3-AA of -1.6 [1], whereas the simpler analog 2-(pyrrolidin-1-yl)acetic acid (lacking the propoxy linker) displays an estimated pKa range of 3.5–4.5 and a lower molecular weight (129.16 g/mol) [2]. The introduction of the propoxy spacer lowers the pKa by approximately 0.2–1.2 log units, increasing the proportion of ionized carboxylate at physiological pH and potentially influencing passive diffusion and target engagement.

CNS drug discovery Medicinal chemistry Physicochemical profiling

Computed CNS Multiparameter Optimization (MPO) Profile Aligns with Brain-Penetrant Chemical Space

2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid possesses computed physicochemical properties (MW 187.24 g/mol, TPSA 49.8 Ų, HBD 1, HBA 4, XLogP3 -1.6) [1] that fall within the desirable ranges for CNS drug candidates as defined by the CNS MPO framework: MW ≤ 400 Da, TPSA 40–90 Ų, HBD ≤ 3, cLogP ≤ 5 [2]. In contrast, the simpler analog 2-(pyrrolidin-1-yl)acetic acid (MW 129.16, HBA 3) [3] has a lower molecular weight and fewer hydrogen bond acceptors, which may alter its passive permeability and CNS distribution profile.

CNS drug design Blood-brain barrier penetration Computational ADME

Hydrochloride Salt Form Provides Quantifiable Solubility Advantage for In Vitro and Formulation Applications

The hydrochloride salt of 2-[2-(pyrrolidin-1-yl)propoxy]acetic acid (CAS 1864060-84-3, MW 223.7 g/mol) is specifically designed to enhance aqueous solubility compared to the free acid (CAS 1864060-83-2, MW 187.24 g/mol) [1]. While direct solubility measurements are not reported in the literature for this specific compound, the general principle of hydrochloride salt formation for amine-containing carboxylic acids typically increases aqueous solubility by 1–3 orders of magnitude relative to the free acid, a critical factor for achieving consistent dosing in biological assays and enabling parenteral formulation development.

Formulation development Salt selection Aqueous solubility

Brain-to-Plasma Ratio of Structurally Related Pyrrolidine-Acetic Acid Analog Indicates CNS Penetration Potential

A structurally related pyrrolidine-acetic acid analog has been reported to exhibit a brain-to-plasma concentration ratio of 0.9 in murine models, attributed to the acetic acid moiety facilitating CNS penetration . While direct experimental data for 2-[2-(pyrrolidin-1-yl)propoxy]acetic acid are not available, this class-level inference suggests that the target compound may achieve comparable brain exposure, supported by its favorable CNS MPO property profile [1].

CNS penetration Pharmacokinetics Blood-brain barrier

Optimal Research and Procurement Applications for 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid


CNS Drug Discovery: Lead Optimization and SAR Studies

Leverage the compound's CNS MPO-aligned property profile (MW 187.24, TPSA 49.8 Ų, XLogP3 -1.6) [1] to design and synthesize brain-penetrant candidates targeting neurological disorders. The propoxy linker provides a modular handle for further derivatization while maintaining favorable physicochemical space [2].

Building Block for Custom Synthesis of Dopamine D3 Receptor Ligands

Use 2-[2-(pyrrolidin-1-yl)propoxy]acetic acid as a key intermediate in the construction of dopamine D3 receptor modulators, a class with demonstrated therapeutic relevance in Parkinson's disease and other CNS disorders . The pyrrolidine-acetic acid scaffold is a privileged motif in this target class [3].

Formulation Development: Salt Form for Enhanced Aqueous Solubility

Procure the hydrochloride salt (CAS 1864060-84-3) to ensure reliable aqueous solubility for in vitro pharmacology assays, enabling consistent dose-response studies and reducing experimental artifacts associated with poor solubility of the free acid.

Computational ADME Modeling and CNS MPO Scoring

Employ the compound's well-defined computed properties [1] as a benchmark for in silico models predicting blood-brain barrier penetration, contributing to the refinement of CNS drug design algorithms and the development of CNS-focused chemical libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.